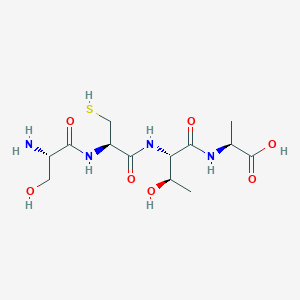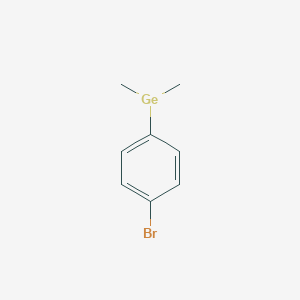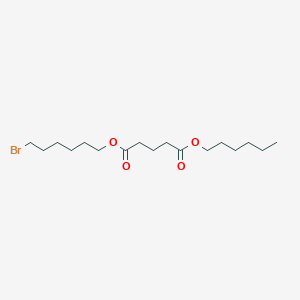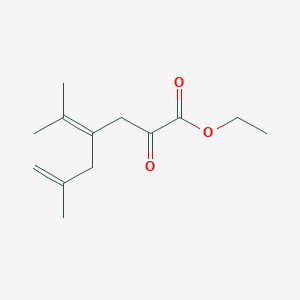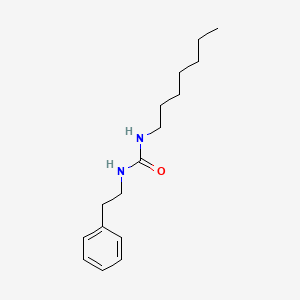
Urea, N-heptyl-N'-(2-phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-heptyl-N’-(2-phenylethyl)-: is a derivative of urea, a compound widely recognized for its diverse chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-substituted ureas, including Urea, N-heptyl-N’-(2-phenylethyl)-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. For instance, the reaction of heptylamine and 2-phenylethylamine with an isocyanate or carbamoyl chloride can yield the desired urea derivative .
Industrial Production Methods: Industrial production of N-substituted ureas often involves the use of phosgene to generate the necessary isocyanates or carbamoyl chlorides from the corresponding amines. this method is not environmentally friendly due to the toxicity of phosgene. Alternative methods, such as the use of potassium isocyanate in water, have been developed to provide a more sustainable and safer approach .
Análisis De Reacciones Químicas
Types of Reactions: Urea, N-heptyl-N’-(2-phenylethyl)-, like other N-substituted ureas, can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding urea oxides.
Reduction: Reduction reactions can convert the urea derivative into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of the substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or other amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Urea, N-heptyl-N’-(2-phenylethyl)- serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound can be used to study the interactions of urea derivatives with biological molecules. It may also serve as a precursor for the development of pharmaceuticals with specific biological activities .
Industry: Industrially, Urea, N-heptyl-N’-(2-phenylethyl)- can be employed in the production of agrochemicals, polymers, and other materials. Its properties make it suitable for use in formulations that require specific chemical and physical characteristics .
Mecanismo De Acción
The mechanism of action of Urea, N-heptyl-N’-(2-phenylethyl)- involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .
Comparación Con Compuestos Similares
- Urea, N-heptyl-N’-(2,4,5-trichlorophenyl)-
- Urea, N-heptyl-N’-(3-trifluoromethylphenyl)-
Comparison: Compared to other similar compounds, Urea, N-heptyl-N’-(2-phenylethyl)- is unique due to the presence of the 2-phenylethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s hydrophobicity and influence its interactions with biological molecules, making it suitable for specific applications where other derivatives may not be as effective .
Propiedades
Número CAS |
828283-12-1 |
|---|---|
Fórmula molecular |
C16H26N2O |
Peso molecular |
262.39 g/mol |
Nombre IUPAC |
1-heptyl-3-(2-phenylethyl)urea |
InChI |
InChI=1S/C16H26N2O/c1-2-3-4-5-9-13-17-16(19)18-14-12-15-10-7-6-8-11-15/h6-8,10-11H,2-5,9,12-14H2,1H3,(H2,17,18,19) |
Clave InChI |
XGNWAXBIYZTHHA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCNC(=O)NCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




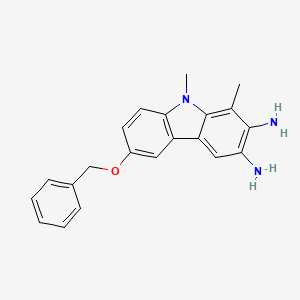


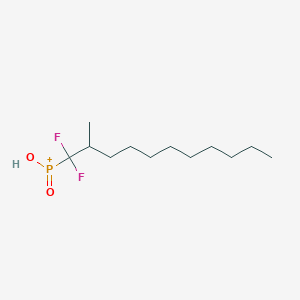
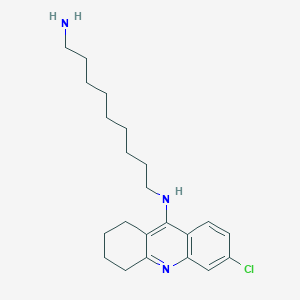
![(2S)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one](/img/structure/B14209915.png)

